![molecular formula C12H19NO3S B2478805 tert-butyl N-[3-hydroxy-1-(thiophen-2-yl)propyl]carbamate CAS No. 528586-26-7](/img/structure/B2478805.png)
tert-butyl N-[3-hydroxy-1-(thiophen-2-yl)propyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl N-[3-hydroxy-1-(thiophen-2-yl)propyl]carbamate: is a compound that features a tert-butyl carbamate group attached to a 3-hydroxy-1-(thiophen-2-yl)propyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-hydroxy-1-(thiophen-2-yl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable thiophene derivative. One common method involves the use of tert-butyl carbamate and 3-hydroxy-1-(thiophen-2-yl)propyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
化学反应分析
Types of Reactions
tert-Butyl N-[3-hydroxy-1-(thiophen-2-yl)propyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The thiophene ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a dihydrothiophene derivative.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, tert-butyl N-[3-hydroxy-1-(thiophen-2-yl)propyl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a probe to study the interactions of thiophene-containing molecules with biological targets. It may also serve as a precursor for the synthesis of bioactive molecules .
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. Compounds containing thiophene rings are known to exhibit various biological activities, including anti-inflammatory and antimicrobial effects .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers and other materials can enhance their performance and functionality .
作用机制
The mechanism of action of tert-butyl N-[3-hydroxy-1-(thiophen-2-yl)propyl]carbamate involves its interaction with specific molecular targets. The thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins, while the carbamate group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
tert-Butyl N-(3-hydroxypropyl)carbamate: Similar structure but lacks the thiophene ring.
tert-Butyl N-(2-hydroxyethyl)carbamate: Contains a shorter alkyl chain and no thiophene ring.
tert-Butyl N-(3-hydroxy-2-methylpropyl)carbamate: Similar structure with an additional methyl group on the alkyl chain.
Uniqueness
The presence of the thiophene ring in tert-butyl N-[3-hydroxy-1-(thiophen-2-yl)propyl]carbamate imparts unique electronic and steric properties that differentiate it from other carbamate derivatives. This structural feature can enhance its binding affinity to biological targets and improve its stability under various conditions .
属性
IUPAC Name |
tert-butyl N-(3-hydroxy-1-thiophen-2-ylpropyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3S/c1-12(2,3)16-11(15)13-9(6-7-14)10-5-4-8-17-10/h4-5,8-9,14H,6-7H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSYENNYZDQGIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCO)C1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3Z)-3-{amino[4-(3,4-dichlorophenyl)piperazin-1-yl]methylidene}prop-1-ene-1,1,3-tricarbonitrile](/img/structure/B2478723.png)
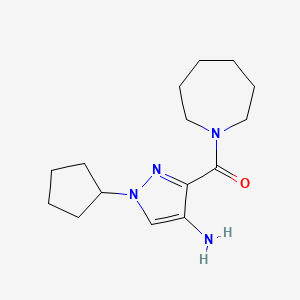
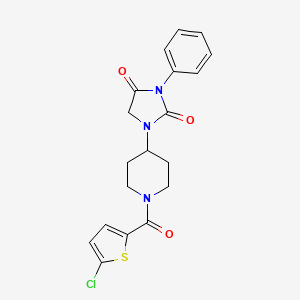
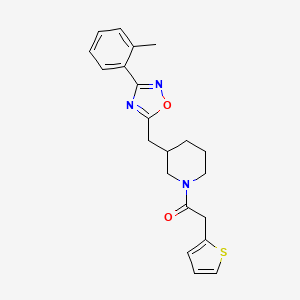
![3-(4-CHLOROPHENYL)-N-[(4-METHOXYPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2478727.png)
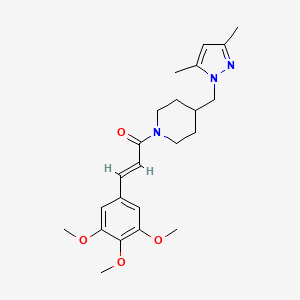
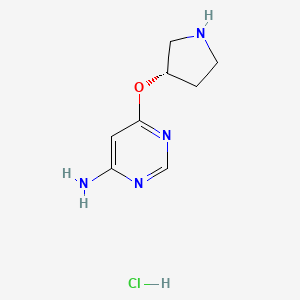
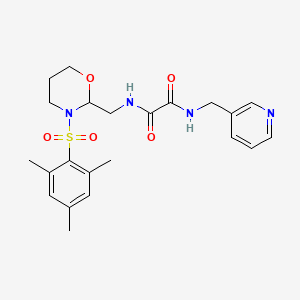
![(E)-4-(Dimethylamino)-N-[[6-(oxolan-3-yloxymethyl)pyridin-2-yl]methyl]but-2-enamide](/img/structure/B2478732.png)
![N-[(piperidin-2-yl)methyl]acetamide hydrochloride](/img/structure/B2478733.png)
![N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2478741.png)
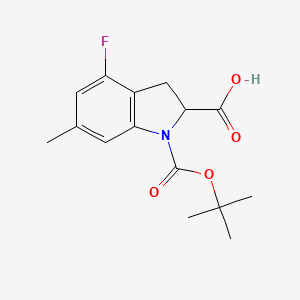
![4-[(Quinoxalin-2-ylsulfanyl)methyl]benzonitrile](/img/structure/B2478744.png)
![N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2478745.png)
